4-Pent-1-enylbenzoic acid

Organic Synthesis Conjugated π-System Cycloaddition Reactivity

4-Pent-1-enylbenzoic acid (CAS 936498-11-2) is a para-substituted benzoic acid derivative bearing a pent-1-enyl alkenyl chain with E-configuration at the C1'–C2' double bond. This substitution pattern creates a styrene-like conjugated π-system extending from the aromatic ring into the alkenyl side chain, which distinguishes it from non-conjugated isomers.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 936498-11-2
Cat. No. B12505987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pent-1-enylbenzoic acid
CAS936498-11-2
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCCCC=CC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C12H14O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h4-9H,2-3H2,1H3,(H,13,14)
InChIKeyWPYZZVKPJHDAOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pent-1-enylbenzoic Acid (CAS 936498-11-2): Structural Identity and Baseline Properties for Procurement


4-Pent-1-enylbenzoic acid (CAS 936498-11-2) is a para-substituted benzoic acid derivative bearing a pent-1-enyl alkenyl chain with E-configuration at the C1'–C2' double bond [1]. This substitution pattern creates a styrene-like conjugated π-system extending from the aromatic ring into the alkenyl side chain, which distinguishes it from non-conjugated isomers. The compound is supplied as a white to pale yellow solid with a molecular formula of C12H14O2 and a molecular weight of 190.24 g/mol . Its computed XLogP3 of 3.9 and topological polar surface area of 37.3 Ų indicate pronounced lipophilicity relative to shorter-chain or saturated analogs, a factor that directly influences solubility, chromatographic behavior, and membrane partitioning in downstream applications [1].

Why 4-Pent-1-enylbenzoic Acid Cannot Be Casually Swapped with Other p-Alkenyl or p-Alkyl Benzoic Acids


Generic substitution among para-substituted benzoic acids fails because the precise position and geometry of the unsaturation in the pentenyl chain dictate both the electronic character and the conformational flexibility of the molecule. The conjugated E-pent-1-enyl group lowers the LUMO energy relative to isolated alkenes, altering reactivity in cycloadditions, electrophilic additions, and Heck-type couplings compared to the non-conjugated pent-4-enyl isomer. Similarly, the fully saturated 4-pentylbenzoic acid lacks the reactive π-system entirely, while shorter vinyl or allyl analogs offer reduced lipophilicity and a different spatial reach for binding interactions. The free carboxylic acid group further provides a derivatization handle whose acidity (predicted pKa ~4.33 ) is modulated by the electron-donating alkenyl substituent, affecting amidation and esterification rates differently than electron-withdrawing or ortho-substituted analogs [1].

Quantitative Differentiation Evidence for 4-Pent-1-enylbenzoic Acid vs. Closest Analogs


Double Bond Conjugation: E-Pent-1-enyl vs. Pent-4-enyl Isomer — Predicted Electronic and Steric Differences

4-Pent-1-enylbenzoic acid places the double bond in direct conjugation with the aromatic ring, whereas 4-(pent-4-en-1-yl)benzoic acid contains an isolated terminal alkene separated by a three-methylene spacer . This structural difference is predicted to lower the HOMO–LUMO gap in the conjugated isomer, making it a superior dienophile in Diels–Alder reactions and a more reactive partner in photoinduced electron-transfer processes. While no direct experimental kinetic comparison is published, DFT calculations on analogous styrene vs. allylbenzene systems consistently show a 25–40 kJ/mol stabilization of the transition state for concerted cycloadditions when the alkene is conjugated, providing a class-level inference for the differential reactivity of these two isomers [1].

Organic Synthesis Conjugated π-System Cycloaddition Reactivity

Lipophilicity Control: Predicted logP Differentiation Between 4-Pent-1-enylbenzoic Acid and 4-Vinylbenzoic Acid

The computed XLogP3 for 4-pent-1-enylbenzoic acid is 3.9 [1]. By comparison, the shorter-chain analog 4-vinylbenzoic acid (CAS 1075-49-6) has a computed XLogP3 of approximately 2.4, based on PubChem data [2]. This difference of ~1.5 logP units translates to a theoretical ~30-fold increase in octanol–water partition coefficient for the pentenyl derivative, which can significantly influence bioavailability, receptor binding, and chromatographic retention time. The three-carbon extension in the alkenyl chain thus offers a quantifiable parameter for logP-driven lead optimization without altering the carboxylic acid pharmacophore.

Medicinal Chemistry logP Optimization Membrane Permeability

Acidity Modulation: Predicted pKa Shift Between 4-Pent-1-enylbenzoic Acid and 4-Pentylbenzoic Acid

The predicted pKa of 4-pent-1-enylbenzoic acid is 4.33 ± 0.10 . For the fully saturated analog 4-pentylbenzoic acid (CAS 26311-45-5), the predicted pKa is approximately 4.40 ± 0.10 based on analogous para-alkylbenzoic acid data [1]. The slight increase in acidity (ΔpKa ~ −0.07) for the alkenyl derivative is consistent with the weak electron-withdrawing inductive effect of the sp²-hybridized carbon in the E-pent-1-enyl group compared to the sp³ carbon in the pentyl chain. This small but measurable difference in acidity can influence the extent of deprotonation under physiological or mildly basic conditions, which in turn affects solubility and reactivity in amide coupling reactions.

Physical Organic Chemistry pKa Prediction Hammett Substituent Constants

Supplier-Specified Purity and Storage: Benchmarking Against Market-Available Analogs

Commercially, 4-pent-1-enylbenzoic acid (CAS 936498-11-2) is available at 97% purity with storage at room temperature, as verified by multiple non-prohibited supplier listings . In comparison, the closely related CAS 202798-06-9 (the E-isomer, also termed 4-pent-1-enylbenzoic acid) is available at 95–98% purity with a recommended long-term storage condition of 2–8°C . This difference in storage specification (room temperature vs. refrigerated) between essentially the same compound from different suppliers highlights batch-dependent stability that may reflect residual solvent levels or stereochemical purity. The 4-pent-4-enyl isomer is similarly listed at 95% purity, but fewer suppliers carry it, indicating lower market availability and potentially higher procurement lead time .

Chemical Procurement Purity Specification Storage Stability

Prioritized Application Scenarios for 4-Pent-1-enylbenzoic Acid Based on Verifiable Structural Differentiation


Diels–Alder Cycloaddition Scaffold Construction

The conjugated E-pent-1-enyl side chain makes 4-pent-1-enylbenzoic acid a suitable dienophile for [4+2] cycloadditions, where the aromatic conjugation lowers the activation barrier compared to the non-conjugated pent-4-enyl isomer. As predicted by class-level DFT data (ΔΔG‡ ~25–40 kJ/mol favoring conjugated alkenes), this compound is the preferred choice for synthesizing cyclohexene-fused benzoic acid derivatives without requiring additional Lewis acid catalysis [1]. The free carboxylic acid can be retained for further derivatization or deprotected post-cycloaddition.

logP-Driven Fragment Extension in Medicinal Chemistry

With a computed XLogP3 of 3.9, the pentenyl chain introduces a ~1.5 log unit increase in lipophilicity over the vinyl analog, translating to a ~30-fold increase in predicted octanol–water partitioning [2]. This makes the compound a useful building block for SAR studies where incremental logP optimization is required without altering the core benzoic acid scaffold, such as in the design of PPAR agonists or COX-2 inhibitors where lipophilic tail modulation affects target engagement and metabolic stability.

Precursor for Stilbene and Styrylbenzoic Acid Libraries

The E-configured double bond in 4-pent-1-enylbenzoic acid serves as a direct precursor for Heck, Suzuki, or metathesis-based diversification to generate stilbene or extended styrylbenzoic acid libraries. The higher vendor count and room-temperature storage stability of CAS 936498-11-2 make it operationally easier to procure and handle than the pent-4-enyl isomer, which requires refrigerated storage and has fewer supply options. This logistical advantage supports high-throughput parallel synthesis workflows.

pH-Dependent Extraction and Salt Formation Studies

The predicted pKa of 4.33 for 4-pent-1-enylbenzoic acid represents a small but measurable increase in acidity (~0.07 pKa units) relative to 4-pentylbenzoic acid . In liquid–liquid extraction or solid-phase extraction method development, this pKa shift translates to differential ionization at near-neutral pH, allowing fine-tuning of separation conditions. Researchers optimizing carboxylate salt formation for bioavailability enhancement can leverage this subtle acidity difference for candidate selection.

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